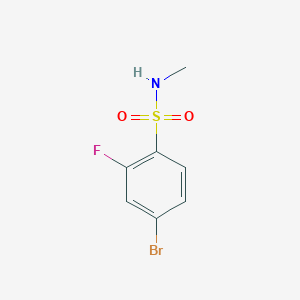

1-(4-Bromo-2-fluoro-phenyl)-cyclobutanecarbonitrile

Descripción general

Descripción

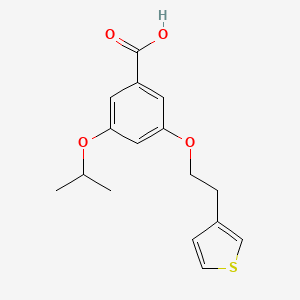

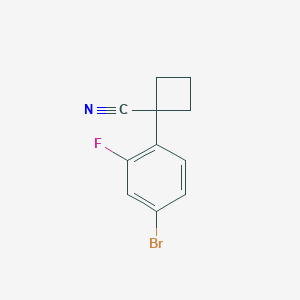

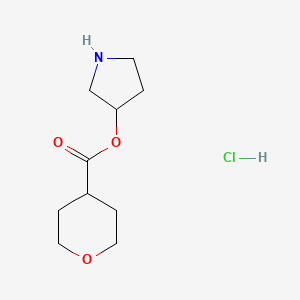

The compound “1-(4-Bromo-2-fluoro-phenyl)-cyclobutanecarbonitrile” likely contains a cyclobutane ring (a four-carbon ring), a nitrile group (-CN), and a phenyl ring (a six-carbon ring, like benzene) that is substituted with a bromine atom and a fluorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring, the introduction of the nitrile group, and the substitution of the bromine and fluorine atoms on the phenyl ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring, phenyl ring, and nitrile group each contribute to the overall structure. The presence of the bromine and fluorine atoms on the phenyl ring would also influence the compound’s properties, as these atoms are highly electronegative .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the specific conditions under which it is used. The nitrile group could potentially undergo reactions such as hydrolysis or reduction. The bromine and fluorine atoms might also be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group, bromine atom, and fluorine atom could affect its polarity, boiling point, and melting point .Aplicaciones Científicas De Investigación

Photochemical Properties and Applications

- Studies on the photochemistry of haloanilines, including compounds similar to 1-(4-Bromo-2-fluoro-phenyl)-cyclobutanecarbonitrile, show significant insights into their behavior in various solvents. These studies are crucial for understanding the synthetic methods via photogenerated phenyl cations and for rationalizing the photodegradation of halogenated aromatic pollutants, including the phototoxic effect of some fluorinated drugs (Freccero, Fagnoni, & Albini, 2003).

Applications in Organic Synthesis

- Research on the generation and interception of 1-phenyl-1,2-cyclohexadiene, a compound structurally related to this compound, reveals its potential in creating complex organic structures. This research can lead to the development of new synthetic routes and compounds in organic chemistry (Christl et al., 2009).

Electrosynthesis Applications

- The study of the electrochemical method to vinyl fluorides demonstrates the potential of using electrosynthesis for the production of compounds like this compound. This process involves cleavage of carbon-sulfur and/or carbon-fluorine bonds, indicating its relevance in synthetic chemistry (Kunugi et al., 1993).

Applications in Material Science

- Research on perfluorocyclobutane aromatic polyethers, which are structurally similar to this compound, highlights their use in the synthesis and characterization of new fluoropolymers. These polymers have potential applications in material science due to their unique properties (Smith & Babb, 1996).

Potential in Polymerization Processes

- The synthesis and study of (cyclobutadiene)cyclopentadienylcobalt derivatives, structurally related to this compound, indicate their potential use in polymerization processes. This research might pave the way for novel methods in polymer synthesis (Harrison et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

Propiedades

IUPAC Name |

1-(4-bromo-2-fluorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOCUNWNHVTRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)

![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)

![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)